molecular formula C16H17N5 B11777981 3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B11777981
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: KANTUZROUPIWKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a pyrrolidin-3-yl group and at position 6 with a para-tolyl (p-tolyl) moiety. This structure combines a bicyclic nitrogen-rich scaffold with functional groups that influence its electronic, steric, and pharmacological properties.

Eigenschaften

Molekularformel

C16H17N5

Molekulargewicht

279.34 g/mol

IUPAC-Name

6-(4-methylphenyl)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H17N5/c1-11-2-4-12(5-3-11)14-6-7-15-18-19-16(21(15)20-14)13-8-9-17-10-13/h2-7,13,17H,8-10H2,1H3

InChI-Schlüssel

KANTUZROUPIWKS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCNC4)C=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Pyrrolidin-3-yl)-6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein gängiges Verfahren umfasst die Reaktion von 2-Hydrazinopyridin mit substituierten aromatischen Aldehyden in Gegenwart eines Katalysators. Diese Reaktion wird normalerweise bei Raumtemperatur durchgeführt und liefert eine hohe Ausbeute des gewünschten Produkts .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um Produkte mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(Pyrrolidin-3-yl)-6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 3-(Pyrrolidin-3-yl)-6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Zum Beispiel kann es die Aktivität bestimmter Kinasen hemmen, indem es an ihre aktiven Zentren bindet und so die Phosphorylierung von Zielproteinen blockiert. Diese Hemmung kann Signalwege stören, die an Zellproliferation und -überleben beteiligt sind, was es zu einem potenziellen Antikrebsmittel macht.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

2. Anti-inflammatory Properties
Several studies have demonstrated the anti-inflammatory effects of triazolo-pyridazines. For instance, compounds similar to 3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine have been shown to reduce inflammatory markers in preclinical models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

3. Analgesic Effects
The analgesic properties of this compound class have been explored extensively. Research has indicated that certain derivatives exhibit pain-relieving effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects.

Case Studies

StudyFindings
Abida et al. (2019)Investigated the analgesic activity of pyridazine derivatives; found significant pain relief in animal models.Supports the potential use of triazolo-pyridazines for pain management without ulcerogenic effects .
Singh et al. (2020)Evaluated antimicrobial properties against several pathogens; demonstrated effective inhibition of bacterial growth.Suggests applicability in treating bacterial infections .
Alam et al. (2019)Assessed anti-inflammatory effects in a carrageenan-induced paw edema model; showed reduced swelling and pain.Indicates potential for use in chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of 3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Triazolo[4,3-b]pyridazine Derivatives

Key Observations :

  • The target compound’s pyrrolidin-3-yl group distinguishes it from derivatives with aromatic (e.g., 4-methoxyphenyl) or alkyl (e.g., propan-2-yl) substituents at position 3.
Table 2: Pharmacological Profiles of Selected Derivatives
Compound Name / ID Target / Activity Potency (IC50 / EC50) Selectivity Notes Reference
Target Compound Not explicitly reported N/A Predicted GABA-A or kinase modulation (structural analogy) -
TPA023 () GABA-A receptor (α2/α3) EC50 = 0.3–1.0 µM No sedation; anxiolytic in primates
Compound 18 () PDE4A IC50 < 10 nM >100-fold selectivity over other PDE isoforms
Compound 5 () BRD4 Bromodomain IC50 = 50–100 nM Pan-BET inhibitor; structural binding to Kac site
4e () Antimicrobial MIC = 8–32 µg/mL Moderate activity against S. aureus and E. coli

Key Observations :

  • The target compound’s pyrrolidine and p-tolyl groups may favor interactions with amine-binding pockets (e.g., in kinases or GPCRs), unlike PDE4 inhibitors (e.g., Compound 18), which rely on catechol diether motifs for selectivity .
  • Compared to BRD4 inhibitors like Compound 5, the absence of an indole or benzamide linker in the target compound suggests divergent binding modes .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Property Analysis
Property Target Compound CL 218872 () Z606-3882 () TPA023 ()
Molecular Weight (g/mol) ~340 (estimated) 323.3 287.4 382.4
LogP (Predicted) ~2.5 3.1 1.8 3.9
Solubility (Water) Moderate (amine group) Low (trifluoromethyl) High (piperazine) Low (fluorophenyl)
Metabolic Stability Likely stable (amide) Moderate High Low (ester hydrolysis)

Key Observations :

  • The pyrrolidinyl group in the target compound may improve aqueous solubility compared to CL 218872’s trifluoromethylphenyl group .
  • Piperazinyl substituents (e.g., Z606-3882) enhance solubility but reduce LogP, affecting blood-brain barrier penetration .

Biologische Aktivität

3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazolo-pyridazine core with a pyrrolidine substituent and a p-tolyl group. Its structure is pivotal in understanding its biological interactions.

Biological Activity Overview

Research indicates that compounds with a similar scaffold exhibit various biological activities, including:

  • Antitumor Activity : Many triazolo derivatives have shown promise in inhibiting cancer cell proliferation.
  • Kinase Inhibition : The compound may act as an inhibitor for specific kinases, which are crucial in signaling pathways related to cancer and other diseases.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers.

The mechanisms through which 3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects may include:

  • Inhibition of Kinases : It potentially inhibits pathways involving c-Met kinase, which is implicated in tumor growth and metastasis .
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through various pathways .

In Vitro Studies

Recent studies have evaluated the cytotoxicity of similar triazolo derivatives against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

These results indicate significant cytotoxicity, suggesting that the compound could be effective against these cancers .

Case Studies

  • Antitumor Efficacy : A study on triazolo derivatives demonstrated their ability to inhibit cancer cell growth significantly. The most effective compounds showed IC50 values in the low micromolar range against multiple cancer types .
  • Kinase Inhibition : Research on related compounds indicated that they could effectively inhibit c-Met kinase activity, which is critical for tumor progression . This suggests that our compound may share similar properties.
  • Anti-inflammatory Effects : Various studies have reported that pyrazole derivatives exhibit anti-inflammatory activity by modulating nitric oxide production and other inflammatory mediators .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.